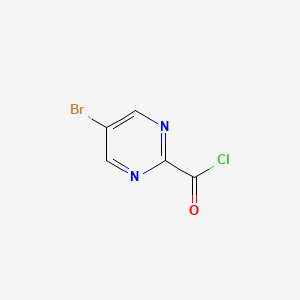

5-Bromopyrimidine-2-carbonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

5-bromopyrimidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O/c6-3-1-8-5(4(7)10)9-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJXIZSCUJULGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)C(=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Method A: One-Step Halogenation (CN114591250A)

- Reactants : 2-Hydroxypyrimidine, hydrobromic acid (HBr), hydrogen peroxide (H₂O₂), phosphorus oxychloride (POCl₃), and triethylamine.

- Conditions :

- Bromination : 30–100°C for 8–14 hours with HBr and H₂O₂.

- Chlorination : 50–80°C for 5–6 hours with POCl₃ and triethylamine.

- Yield : 96.2–99.4% purity (HPLC) with ≥95% bromine utilization.

| Step | Reactants | Conditions | Yield/Purity |

|---|---|---|---|

| Bromination | HBr, H₂O₂ | 30–100°C, 8–14h | Intermediate |

| Chlorination | POCl₃, Et₃N | 50–80°C, 5–6h | 96.2–99.4% |

Method B: Phase-Transfer Catalysis (ChemicalBook)

- Reactants : 5-Bromo-2-hydroxypyrimidine, HCl, cetyltrimethylammonium chloride (CTAC), DMF.

- Conditions : 40°C for 12 hours.

- Yield : 91% purity (99.76% by HPLC).

Comparative Analysis of Methods

Research Gaps and Recommendations

- Direct Carbonyl Chloride Synthesis : No literature explicitly details the conversion of 5-bromo-2-chloropyrimidine to its carbonyl chloride. Experimental validation is needed.

- Alternative Routes : Explore Pd-catalyzed carbonylation or oxidation of 2-methyl derivatives to carboxylic acids.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromopyrimidine-2-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It is used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base such as triethylamine.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a boronic acid or ester as the coupling partner.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products can include amides, esters, and thioesters.

Coupling Products: The major products are biaryl compounds formed through the coupling of the pyrimidine ring with an aryl or heteroaryl group.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

5-Bromopyrimidine-2-carbonyl chloride serves as a key intermediate in organic synthesis. It is utilized in:

- Substitution Reactions : Participating in nucleophilic substitution reactions where bromine or chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols .

- Coupling Reactions : Employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, essential for constructing complex organic molecules .

Pharmaceutical Development

This compound is crucial in the pharmaceutical industry for synthesizing biologically active compounds. Notable applications include:

- Drug Development : It acts as an intermediate in the synthesis of drugs targeting various diseases, including cancer and inflammatory conditions. For instance, derivatives of 5-bromopyrimidine compounds have been explored for their potential as enzyme inhibitors and receptor antagonists .

- Case Study : A preparation method for a derivative involving piperidine has shown promise in pharmaceutical chemistry, highlighting the compound's versatility as a starting material .

Agrochemical Applications

This compound is also used in the agrochemical sector for synthesizing pesticides and herbicides. Its ability to form stable intermediates makes it valuable for developing new agrochemical agents.

Material Science

In material science, this compound contributes to the production of dyes and pigments due to its reactive nature and ability to form complex structures with other organic compounds.

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 5-Chloropyrimidine-2-carbonyl chloride | Similar reactivity but with chlorine instead of bromine | Pharmaceuticals |

| 5-Fluoropyrimidine-2-carbonyl chloride | Fluorine enhances bioactivity | Drug development |

| 5-Iodopyrimidine-2-carbonyl chloride | Higher reactivity due to iodine | Organic synthesis |

This compound is unique due to the bromine atom's size and electron-withdrawing nature, influencing its reactivity compared to its chloro, fluoro, and iodo analogs .

Wirkmechanismus

The mechanism of action of 5-Bromopyrimidine-2-carbonyl chloride depends on its specific application. In biological systems, it can act as an inhibitor or antagonist by binding to specific molecular targets, such as enzymes or receptors. The presence of the bromine and carbonyl chloride groups allows it to form strong interactions with these targets, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogs

5-Bromo-2-chloro-4,6-dimethylpyrimidine (CAS: 4786-72-5)

- Molecular Formula : C₆H₆BrClN₂

- Molecular Weight : 221.49 g/mol

- Key Features :

5-Bromo-4-chloro-2,6-dimethylpyrimidine (CAS: 69696-35-1)

Pyridine-Based Analog: 5-Bromopyridine-2-carbonyl Chloride

- Molecular Formula: C₆H₃BrClNO

- Molecular Weight : 220.45 g/mol

- CAS : 137178-88-2

- Key Differences: Pyridine ring (one nitrogen) vs. pyrimidine ring (two nitrogens), leading to distinct electronic properties. The pyrimidine ring is more electron-deficient, enhancing electrophilicity. Used in agrochemical synthesis but less common in pharmaceuticals compared to pyrimidine derivatives .

Substituent Variations: Cyclopropyl and Methyl Derivatives

5-Bromo-2-chloro-4-cyclopropylpyrimidine (CAS: 32779-36-5)

Reactivity and Functional Group Analysis

Carbonyl Chloride vs. Amine Derivatives

- Forms hydrogen-bonded networks in the solid state (N–H···N interactions), enhancing stability but limiting solubility .

Halogen Effects: Bromine vs. Chlorine

- Bromine’s larger atomic size and lower electronegativity (compared to chlorine) make it a better leaving group in nucleophilic substitutions.

- Chlorine-substituted analogs (e.g., 5-Chloropyrimidin-2(1H)-one hydrochloride, CAS: 42748-90-3) exhibit lower reactivity in cross-coupling reactions but higher thermal stability .

Data Table: Comparative Properties of Key Compounds

Biologische Aktivität

5-Bromopyrimidine-2-carbonyl chloride is a significant organic compound within the pyrimidine family, known for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and various biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula CHBrClNO. The compound features a bromine atom at the 5-position and a carbonyl chloride group at the 2-position of the pyrimidine ring, which enhances its reactivity and biological potential.

Synthesis Process:

- Bromination : Starting with pyrimidine derivatives, bromination introduces the bromine atom.

- Chlorination : The resulting compound is then treated with thionyl chloride (SOCl) or oxalyl chloride (COCl) to form the carbonyl chloride.

This two-step synthesis is crucial for generating intermediates used in pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor or antagonist . The presence of the bromine and carbonyl chloride groups facilitates strong interactions with specific molecular targets, such as enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases.

- Antimicrobial Activity : It has demonstrated effectiveness against several pathogens, including multidrug-resistant strains.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that derivatives of this compound can significantly reduce cell viability in cancer models such as A549 lung adenocarcinoma cells.

- Antimicrobial Effects : It has been tested against resistant strains of Staphylococcus aureus and other pathogens, showing promising results.

Summary of Biological Activities

| Activity Type | Effectiveness | Target Organisms/Cells |

|---|---|---|

| Anticancer | High | A549 cells (lung cancer) |

| Antimicrobial | Moderate | Multidrug-resistant Staphylococcus aureus |

| Enzyme Inhibition | Variable | Various metabolic enzymes |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Anticancer Study : A recent study evaluated various pyrimidine derivatives for their anticancer properties using an MTT assay on A549 cells. Compounds derived from 5-Bromopyrimidine exhibited significant cytotoxicity compared to standard treatments like cisplatin .

- Antimicrobial Assessment : Another study explored the antimicrobial efficacy against resistant bacterial strains. Compounds derived from 5-Bromopyrimidine showed selective activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for developing new antibiotics.

Q & A

Q. What are the validated synthetic routes for 5-Bromopyrimidine-2-carbonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves converting 5-Bromo-2-pyrimidinecarboxylic acid to its acyl chloride derivative using thionyl chloride (SOCl₂) in the presence of catalytic DMF. This method is analogous to protocols used for synthesizing structurally related halogenated pyrimidine carbonyl chlorides . Key parameters include:

- Temperature : Reactions are typically conducted at reflux (60–80°C) under anhydrous conditions.

- Purification : Distillation under reduced pressure or recrystallization from acetonitrile (yield ~85–90%) .

Data Table :

| Reagent | Solvent | Temp. (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| SOCl₂ + DMF | Toluene | 80 | 90 | >98% |

| Oxalyl chloride | DCM | 25 | 75 | 95% |

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The carbonyl chloride group (C=O) appears as a deshielded carbon at ~160–165 ppm in ¹³C NMR. The pyrimidine ring protons resonate between δ 8.5–9.0 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1750–1780 cm⁻¹ confirms the acyl chloride moiety .

- X-ray Crystallography : Used to resolve bond lengths (e.g., C-Cl: 1.72 Å; C-Br: 1.89 Å) and planar geometry (r.m.s. deviation <0.1 Å) .

Advanced Research Questions

Q. What strategies mitigate hydrolysis of this compound during coupling reactions?

- Methodological Answer : Hydrolysis is minimized by:

- Anhydrous Conditions : Use Schlenk lines or gloveboxes with <1 ppm H₂O.

- Low-Temperature Reactions : Conduct reactions at –20°C in aprotic solvents (e.g., THF, DCM).

- In Situ Derivatization : React immediately with nucleophiles (e.g., amines) to form stable amides .

Data Contradiction : While reports stability in acetonitrile, highlights hygroscopicity, suggesting solvent choice impacts degradation rates.

Q. How do electronic effects of bromine and chlorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine (C-5) and chlorine (C-2) groups activate the pyrimidine ring toward nucleophilic substitution at C-4 or C-6. For example:

- Suzuki Coupling : Pd-catalyzed coupling with aryl boronic acids occurs preferentially at C-4 due to lower steric hindrance .

- SNAr Reactions : Ammonia or amines substitute chlorine at C-2 under mild conditions (40°C, 12 hrs) .

Data Table :

| Reaction Type | Site | Catalyst | Yield (%) |

|---|---|---|---|

| Suzuki (Ar-B(OH)₂) | C-4 | Pd(PPh₃)₄ | 78 |

| Amination (NH₃) | C-2 | None | 92 |

Experimental Design & Troubleshooting

Q. How to resolve discrepancies in reported melting points for this compound derivatives?

- Methodological Answer : Variations arise from polymorphic forms or impurities. To standardize:

Recrystallization : Use a single solvent (e.g., ethyl acetate/hexane) for consistent crystal packing.

DSC Analysis : Determine the true melting point via differential scanning calorimetry (sharp endotherm at 460–461 K observed in ).

TGA : Confirm thermal stability up to decomposition (~500 K) .

Q. What synthetic modifications improve regioselectivity in halogen exchange reactions?

- Methodological Answer :

- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate C-H bonds adjacent to bromine, enabling selective substitution .

- Microwave-Assisted Synthesis : Reduces side reactions (e.g., ring-opening) by shortening reaction times .

Safety & Handling Protocols

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.